molecular formula C13H23NO B5091516 4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine

4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine

Cat. No. B5091516
M. Wt: 209.33 g/mol
InChI Key: JGRVRVSDECOICA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It has a unique molecular structure that makes it a valuable compound for scientific research.2.1]hept-2-yl-2,6-dimethylmorpholine.

Mechanism of Action

The mechanism of action of 4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine is not well understood. However, it is believed to interact with various enzymes and proteins in the body, affecting their activity and function. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects
4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine has various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to affect the function of certain proteins, such as ion channels and receptors. These effects can have implications for various biological processes, such as neurotransmission and muscle contraction.

Advantages and Limitations for Lab Experiments

One advantage of using 4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine in lab experiments is its unique molecular structure, which allows for the study of molecular interactions and biological systems. However, one limitation is that the mechanism of action of this compound is not well understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine. One direction is to further investigate its mechanism of action and its interactions with enzymes and proteins in the body. Another direction is to explore its potential therapeutic applications, such as in the treatment of neurological disorders. Additionally, research could focus on developing new synthetic methods for this compound and its derivatives.

Synthesis Methods

The synthesis of 4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine involves the reaction between bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride and 2,6-dimethylmorpholine in the presence of a catalyst. The reaction yields 4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine as a white crystalline solid.

Scientific Research Applications

4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine has various scientific research applications. It is used as a reagent in organic synthesis and as a ligand in coordination chemistry. It is also used as a probe to study the mechanism of action of various enzymes and proteins. The unique molecular structure of 4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine makes it a valuable compound for studying the interactions between molecules and biological systems.

properties

IUPAC Name

4-(2-bicyclo[2.2.1]heptanyl)-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-9-7-14(8-10(2)15-9)13-6-11-3-4-12(13)5-11/h9-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRVRVSDECOICA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2CC3CCC2C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine

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